molecular formula C20H25NO2 B11791872 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine

Cat. No.: B11791872
M. Wt: 311.4 g/mol
InChI Key: YSFKJVLQBPSICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine is a synthetic organic compound belonging to the class of 1,2-disubstituted piperidines. It features a piperidine ring, a six-membered heterocycle containing one nitrogen atom, which is substituted at the nitrogen atom with a benzyl group and at the second carbon atom with a 2,5-dimethoxyphenyl group. The piperidine ring is one of the most significant heterocycles in medicinal and organic chemistry, serving as a fundamental scaffold for the construction of numerous pharmacologically active molecules . Piperidine derivatives are recognized as crucial synthetic building blocks in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals, as well as in various natural alkaloids . The specific substitution pattern on the piperidine core in this compound provides a versatile structural framework for chemical exploration and biological evaluation. Researchers are investigating such disubstituted piperidines for a wide spectrum of potential pharmacological activities, which may include antiplasmodial, anticancer, anti-inflammatory, and central nervous system (CNS)-related applications, based on the established biological profiles of related analogues . For instance, structurally simple 1,4-disubstituted piperidines have demonstrated significant and selective antiplasmodial activity against resistant Plasmodium falciparum strains, highlighting the value of this chemical class in infectious disease research . The presence of the benzyl and dimethoxyphenyl substituents makes this compound a valuable intermediate for further chemical modification, including hydrogenation, functional group interconversion, and molecular docking studies to explore interactions with biological targets . This chemical is provided For Research Use Only and is intended solely for laboratory research and chemical synthesis. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzyl-2-(2,5-dimethoxyphenyl)piperidine

InChI

InChI=1S/C20H25NO2/c1-22-17-11-12-20(23-2)18(14-17)19-10-6-7-13-21(19)15-16-8-4-3-5-9-16/h3-5,8-9,11-12,14,19H,6-7,10,13,15H2,1-2H3

InChI Key

YSFKJVLQBPSICK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CCCCN2CC3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies for 1 Benzyl 2 2,5 Dimethoxyphenyl Piperidine

Retrosynthetic Analysis of the 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine Scaffold

A retrosynthetic analysis of the target molecule reveals several potential synthetic pathways by disconnecting the molecule at key bonds. The most logical disconnections are at the N-benzyl bond (C-N bond) and within the piperidine (B6355638) ring itself.

Disconnection 1 (C-N Bond): The simplest disconnection is the cleavage of the N-benzyl bond. This leads back to 2-(2,5-dimethoxyphenyl)piperidine (B3133096) and a benzyl (B1604629) halide (e.g., benzyl bromide). The piperidine precursor can then be derived from the corresponding pyridine (B92270).

Disconnection 2 (Piperidine Ring): A more comprehensive approach involves breaking the piperidine ring.

Route A (Pyridine Precursor): Disconnecting the saturated piperidine ring leads to a 2-(2,5-dimethoxyphenyl)pyridine derivative. This aromatic precursor can be synthesized and subsequently reduced to form the piperidine ring. The benzyl group can be introduced either before or after the reduction.

Route B (Intramolecular Cyclization): Breaking a C-N bond within the ring suggests an intramolecular cyclization pathway. This would originate from a linear precursor, such as a 5-amino-aldehyde or a related derivative where the nitrogen and a suitable electrophilic carbon are positioned to form the six-membered ring.

Route C (Reductive Amination): A disconnection involving two C-N bonds points towards a reductive amination strategy, potentially from a 1,5-dicarbonyl compound and benzylamine.

These retrosynthetic pathways form the basis for the primary synthetic strategies discussed below: the hydrogenation of pyridine precursors and intramolecular cyclization reactions.

Approaches to Piperidine Ring Formation

The most common and direct route to synthesizing piperidines is through the hydrogenation or reduction of the corresponding pyridine precursors. nih.govresearchgate.net This approach is advantageous as a vast array of substituted pyridines are commercially available or can be readily synthesized. For the target molecule, the key intermediate is 2-(2,5-dimethoxyphenyl)pyridine. This intermediate would first be N-benzylated to form a pyridinium (B92312) salt, which activates the ring for reduction.

Catalytic hydrogenation is a fundamental process for the reduction of aromatic N-heterocycles. nih.gov The reduction of the N-benzyl-2-(2,5-dimethoxyphenyl)pyridinium salt can be achieved using various transition metal catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivity. researchgate.net

Commonly used heterogeneous catalysts include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C). researchgate.net These reactions often require elevated temperatures and pressures to overcome the aromaticity of the pyridine ring. nih.govwikipedia.org For instance, hydrogenation with a nickel catalyst often requires temperatures between 170-200°C. dtic.mil Milder conditions can sometimes be employed, particularly for activated pyridinium salts. Supported ruthenium nanoparticles have also been reported for the diastereoselective hydrogenation of substituted pyridines under mild conditions. rsc.org

Organocatalysis represents a newer frontier for such reductions, though it is less common than transition metal catalysis for full hydrogenation of pyridines. nih.gov

CatalystConditionsSolventObservations
PtO₂ (Adams' catalyst) 50-70 bar H₂, room temp. to 80°CAcetic Acid, EthanolEffective for a range of substituted pyridines; can be selective. researchgate.net
Pd/C 1-100 atm H₂, 25-100°CMethanol, Ethanol, Acetic AcidWidely used; risk of N-debenzylation at higher temperatures.
Rh/C High pressure H₂Alcohols, Acetic AcidHighly active catalyst, often used for challenging substrates.
Ruthenium (supported) Mild pressure H₂VariousAllows for diastereoselective cis-hydrogenation. rsc.org
Nickel-based 170-200°CNeat or solventA classic method for piperidine production. wikipedia.org

Reductive amination is a powerful method for forming C-N bonds and can be applied intramolecularly to construct the piperidine ring. nih.gov This strategy typically involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced. For the synthesis of the target molecule, a suitable linear precursor would be a δ-amino aldehyde or ketone.

The synthetic sequence could start from 5-aminopentanal, which would first be N-benzylated. The resulting N-benzyl-5-aminopentanal could then undergo an intramolecular cyclization via imine/enamine formation, followed by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to yield N-benzylpiperidine. The 2,5-dimethoxyphenyl group would need to be introduced at the appropriate position, likely via an organometallic addition to an iminium ion intermediate. While a versatile method, controlling regioselectivity for the introduction of the aryl group can be a challenge. nih.gov

The C2 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Achieving stereoselectivity in the synthesis is a critical challenge. Stereoselective reduction of the pyridine precursor is a primary method to control this stereochemistry. nih.gov

This can be achieved through several approaches:

Chiral Catalysts: Asymmetric hydrogenation using chiral transition metal complexes (e.g., with Rhodium or Ruthenium centers) bearing chiral phosphine (B1218219) ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer. nih.gov

Substrate Control: If the precursor contains a chiral auxiliary, it can direct the hydrogenation from a less sterically hindered face, resulting in a diastereoselective reduction. The auxiliary can then be removed.

Enzyme-Catalyzed Reduction: Biocatalysis using enzymes such as imine reductases or engineered dehydrogenases can offer high enantioselectivity under mild reaction conditions.

Recent advances have demonstrated innovative methods for accessing enantioenriched piperidines from pyridine precursors. For example, a two-step protocol involving a selective Fowler reduction to a 1,2-dihydropyridine followed by an asymmetric transfer hydrogenation can yield enantioenriched 3-substituted piperidines. nih.gov Similar principles could be adapted for 2-substituted systems.

Intramolecular cyclization offers a robust alternative to building the piperidine ring from an acyclic precursor. nih.govorganic-chemistry.org In this approach, a linear substrate containing a nitrogen source (amine) and an electrophilic site at the appropriate distance undergoes ring closure. nih.gov

A plausible route for the target compound could begin with a 5-halopentylamine derivative. For instance, N-benzyl-N-(5-chloropentyl)amine could be a key intermediate. The synthesis would then proceed as follows:

Preparation of the Precursor: An appropriate precursor bearing the 2,5-dimethoxyphenyl group would be synthesized. This could involve the reaction of a Grignard reagent, (2,5-dimethoxyphenyl)magnesium bromide, with an N-protected 5-amino-aldehyde derivative.

Cyclization: The resulting amino alcohol could be converted to a leaving group (e.g., a halide or tosylate) at the hydroxyl position.

Ring Closure: Treatment with a base would induce an intramolecular nucleophilic substitution (Sₙ2) reaction, where the nitrogen atom attacks the carbon bearing the leaving group, thereby forming the six-membered piperidine ring.

This method has been successfully used for the enantioselective synthesis of N-Boc-2-substituted piperidines via a lithiation-intramolecular cyclization sequence. acs.org

Cyclization StrategyPrecursor TypeKey ReactionObservations
Nucleophilic Substitution Amino-halide or Amino-tosylateIntramolecular Sₙ2A common and reliable method for ring formation. nih.gov
Reductive Amination Amino-aldehyde or Amino-ketoneIntramolecular imine/enamine formation and reductionForms the C-N and C-C bonds of the ring in a controlled manner. nih.gov
Radical Cyclization Unsaturated amineRadical-mediated C-C or C-N bond formationCan be effective for complex structures but may have side reactions. nih.gov
Metal-Catalyzed Cyclization Alkenyl or alkynyl amineHydroamination or related reactionsOffers access to a variety of substituted piperidines. organic-chemistry.org

Intermolecular Annulation and Multicomponent Reactions

Intermolecular strategies involve the construction of the piperidine ring from two or more separate components. These methods can be highly convergent and allow for rapid access to diverse piperidine structures.

[5+1] Annulation reactions are a powerful strategy for the construction of six-membered rings, including piperidines. In this approach, a five-atom component reacts with a one-atom component to form the heterocyclic ring. A notable example is the hydrogen borrowing [5+1] annulation method, which can be catalyzed by iridium(III) complexes. nih.gov This method involves the reaction of a 1,5-aminoalcohol with an amine, where the iridium catalyst facilitates a sequence of oxidation, amination, and reduction steps to form two new C-N bonds and construct the piperidine ring stereoselectively. nih.gov

Five-Atom Component One-Atom Component Catalyst Key Features Typical Yield
1,5-AminoalcoholAmmonia or primary amine[Ir(cod)Cl]2/phosphine ligandStereoselective, forms two C-N bonds.Good
δ-Unsaturated amineCORhodium complexCarbonylative cyclization.Moderate

This table presents generalized data for [5+1] annulation approaches in piperidine synthesis based on available literature.

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like substituted piperidines in a single synthetic operation from three or more starting materials. acs.orgresearchgate.net For instance, a Mannich-type multicomponent assembly process can be employed to generate 2-arylpiperidine subunits, which can then be further diversified. acs.org

Introduction of the Benzyl Moiety (N-alkylation strategies)

The introduction of the benzyl group onto the nitrogen atom of the pre-formed 2-(2,5-dimethoxyphenyl)piperidine ring is typically achieved through N-alkylation. This is a standard transformation in organic synthesis and can be accomplished using various methods.

A common approach involves the reaction of the secondary amine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. researchgate.net The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate (K2CO3), triethylamine (B128534) (Et3N), or N,N-diisopropylethylamine (DIPEA). researchgate.netechemi.com The reaction is often carried out in a polar aprotic solvent such as acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt, it is often recommended to add the alkylating agent slowly to a solution where the piperidine is in excess. researchgate.net

Alkylating Agent Base Solvent Temperature Key Features
Benzyl bromideK2CO3DMFRoom Temp. to 70 °CStandard and effective method.
Benzyl chlorideDIPEADCMRoom Temp.Milder conditions, good for sensitive substrates. echemi.com
Benzyl bromideNaHDMF0 °C to Room Temp.Strong base, useful for less reactive amines. researchgate.net

This table presents generalized data for N-alkylation of piperidines based on available literature.

Reductive amination of 2-(2,5-dimethoxyphenyl)piperidine with benzaldehyde (B42025) is another viable strategy. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN).

Incorporation of the 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl group can be introduced at various stages of the synthesis, either as part of one of the starting materials for the piperidine ring construction or by functionalization of a pre-existing piperidine ring.

One of the most direct approaches is to use a starting material that already contains the 2,5-dimethoxyphenyl moiety. For example, in an intramolecular cyclization approach, the linear precursor would be synthesized from a building block containing the 2,5-dimethoxyphenyl group.

Alternatively, a pre-formed piperidine ring with a suitable functional group at the 2-position (e.g., a halogen or a triflate) can be coupled with a 2,5-dimethoxyphenyl organometallic reagent (e.g., a Grignard reagent or an organolithium species) via a cross-coupling reaction. However, this approach is often more complex.

A more common strategy involves the synthesis of the 2-arylpiperidine core directly. For instance, the addition of a 2,5-dimethoxyphenyllithium or a corresponding Grignard reagent to an appropriate electrophile, such as a 5-halovaleronitrile, can lead to the formation of the 2-(2,5-dimethoxyphenyl)piperidine ring after subsequent reduction and protection.

Stereochemical Control in the Synthesis of this compound

Achieving high levels of stereochemical purity is paramount in the synthesis of pharmacologically relevant molecules. For 2-arylpiperidines like the target compound, several enantioselective strategies have been developed to control the stereocenter at the C2 position.

Chiral Auxiliary-Mediated Synthesis: One established method involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the cyclodehydration of an achiral δ-oxoacid with a chiral agent like (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams. nih.govrsc.org These lactams serve as key intermediates where the stereochemistry is fixed. Subsequent reduction and hydrogenolysis steps can open the auxiliary ring system to yield the desired enantiomerically pure 2-arylpiperidine. rsc.org This enantiodivergent approach allows for the synthesis of either the (R)- or (S)-enantiomer from the same starting materials. nih.govrsc.org

Kinetic Resolution: Kinetic resolution offers another powerful technique for separating racemic mixtures. This can be achieved through asymmetric deprotonation using a chiral base complex, such as n-BuLi paired with (-)-sparteine (B7772259) or a (+)-sparteine surrogate. rsc.org This complex selectively deprotonates one enantiomer of a racemic mixture of N-protected 2-arylpiperidine (e.g., N-Boc-2-(2,5-dimethoxyphenyl)piperidine) at a faster rate. nih.govacs.org The unreacted, enantioenriched starting material can then be recovered, while the lithiated species can be quenched with an electrophile to form a 2,2-disubstituted product. rsc.org This method provides access to highly enantioenriched 2-arylpiperidines with enantiomeric ratios (er) up to 97:3. rsc.org

Asymmetric Catalysis: The direct catalytic asymmetric synthesis of chiral piperidines represents a more atom-economical approach.

Metal-Catalyzed Hydrogenation: Asymmetric hydrogenation of corresponding pyridine precursors is a highly effective strategy. Iridium(I) complexes containing chiral P,N-ligands have been successfully used for the stereoselective hydrogenation of 2-substituted pyridinium salts, establishing the chiral center in the piperidine ring. nih.gov

Biocatalysis: The use of enzymes offers exceptional selectivity under mild, environmentally friendly conditions. researchgate.net Chemo-enzymatic cascades involving amine oxidases and ene imine reductases (EneIREDs) can convert N-substituted tetrahydropyridines into stereo-defined piperidines with excellent enantioselectivity. nih.gov Furthermore, ω-transaminases (ω-TA) can be employed in cascades to generate chiral piperidine frameworks from keto acids or keto aldehydes with high conversion and enantiomeric excess (ee). researchgate.net This biocatalytic approach has been successfully applied to the synthesis of various piperidine alkaloids. ucd.iersc.org

Radical-Mediated C-H Functionalization: A novel strategy involves the enantioselective, radical-mediated cyanation of acyclic amines at the δ C-H position. This transformation, enabled by a chiral copper catalyst that intercepts an N-centered radical relay, can generate enantioenriched δ-amino nitriles. nih.gov These intermediates can then be cyclized to form a range of chiral piperidines, representing an innovative (5+1) synthetic disconnection. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route hinges on the careful optimization of reaction parameters to maximize yield and purity. In the context of synthesizing 2-arylpiperidines, key steps such as cross-coupling reactions to form the C-aryl bond or asymmetric hydrogenations are typically targeted for optimization.

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, which could be used to introduce the 2,5-dimethoxyphenyl group, several factors are critical. The choice of palladium catalyst, the nature of the ligand, the base employed, and the reaction temperature all significantly influence the outcome. amanote.commdpi.com Similarly, for kinetic resolution via asymmetric deprotonation, the equivalents of the chiral base, temperature, and reaction time must be finely tuned to achieve optimal selectivity and yield of the recovered enantioenriched starting material. rsc.orgacs.org

The following interactive table illustrates a hypothetical optimization study for a key palladium-catalyzed arylation step to form a 2-aryl-tetrahydropyridine intermediate.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1Pd(OAc)₂ (2)SPhosK₂CO₃Toluene804585
2Pd(OAc)₂ (2)XPhosK₂CO₃Toluene806288
3Pd(OAc)₂ (2)XPhosCs₂CO₃Toluene1008592
4Pd₂(dba)₃ (1)XPhosCs₂CO₃Dioxane1009193
5Pd₂(dba)₃ (1)Buchwald-SPhosK₃PO₄Dioxane1109597

This table is a representative example illustrating optimization principles and does not reflect data for the specific synthesis of this compound.

As shown, systematic variation of the palladium source, ligand, base, and solvent can lead to significant improvements in both chemical yield and enantioselectivity.

Novel Synthetic Methodologies and Green Chemistry Principles in Piperidine Synthesis

Modern organic synthesis increasingly emphasizes the development of novel, efficient, and environmentally sustainable methods.

Novel Synthetic Methodologies: Recent advances have moved beyond traditional hydrogenation and cyclization strategies.

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules like substituted piperidines from simple starting materials in a single step, maximizing atom economy. ajchem-a.com A stereoselective three-component vinylogous Mannich-type reaction, inspired by the biosynthesis of piperidine alkaloids, has been developed to create multi-substituted chiral dihydropyridinones, which are versatile intermediates. rsc.org

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Palladium-catalyzed C(sp³)-H bond functionalization of aliphatic amines provides a direct route to modify the piperidine scaffold, avoiding the need for pre-functionalized substrates. nih.gov

Radical Cyclizations: Intramolecular radical cyclizations of 1,6-enynes, initiated by reagents like triethylborane, can produce complex polysubstituted piperidines through a radical cascade mechanism. nih.gov

Green Chemistry Principles: The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov

Biocatalysis: As previously mentioned, the use of enzymes is a cornerstone of green chemistry. Biocatalytic cascades operate in aqueous media under mild conditions, exhibit high selectivity, and reduce the reliance on toxic reagents and heavy metal catalysts. researchgate.netnih.gov The production of some alkaloids has already shifted towards methods like plant cell fermentation, recognized for its environmental benefits. rsc.org

Catalysis: The shift from stoichiometric reagents (e.g., chiral auxiliaries) to catalytic methods (both biocatalysis and metal catalysis) is a fundamental green improvement, as it reduces waste generation. nih.govrsc.org

Atom Economy: Strategies like multicomponent reactions and cascade reactions that combine multiple transformations in one pot are inherently greener as they reduce the number of steps, solvent usage, and purification procedures. ajchem-a.comrsc.org

Use of Benign Solvents: The development of catalytic systems that can operate in environmentally friendly solvents, such as water, is a key area of research. For example, using water as a solvent in certain iridium-catalyzed reactions has been shown to prevent the racemization of enantioenriched substrates. nih.gov

By integrating these novel and green methodologies, the synthesis of complex targets like this compound can be achieved with greater efficiency and reduced environmental impact.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 Benzyl 2 2,5 Dimethoxyphenyl Piperidine Analogs

Positional and Substituent Effects on Biological Activity of Piperidine (B6355638) Derivatives

The biological activity of piperidine derivatives is highly sensitive to the nature and position of substituents on its core structure. Modifications to the N-benzyl and the 2,5-dimethoxyphenyl moieties, as well as the stereochemistry of the molecule, can profoundly influence receptor affinity and efficacy.

Influence of the Benzyl (B1604629) Group Modifications

The N-benzyl group is a common motif in drug discovery, valued for its structural flexibility and its ability to engage in crucial cation-π interactions with target proteins. nih.gov Modifications to the phenyl ring of this group are a key strategy in tuning the pharmacological profile of N-benzylpiperidine derivatives.

Research into N-benzyl analogues of dopamine (B1211576) transporter (DAT) specific compounds has shown that various substitutions on the phenyl ring can significantly alter binding affinity. nih.gov For instance, the introduction of 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents has been explored. Binding results demonstrated that alkenyl and alkynyl substitutions at the 4'-position can produce potent compounds, with a vinyl substitution being particularly effective. nih.gov Conversely, introducing different polar substitutions at the 3'- and 4'-positions has also been investigated to modulate activity. nih.gov

In the context of acetylcholinesterase (AChE) inhibitors, the N-benzylpiperidine moiety plays a crucial role in binding to the enzyme's active site. mdpi.com Molecular docking studies reveal that the aromatic ring of the N-benzyl group can form π-π interactions with key amino acid residues, such as Tyr341, enhancing the stability of the ligand-enzyme complex. mdpi.com The specific nature and pattern of substitution on the benzyl ring can therefore be rationally modified to optimize these interactions and improve inhibitory potency. For example, in the development of dual-target inhibitors for Alzheimer's disease, the N-benzylpiperidine scaffold is often a starting point for rational drug design. mdpi.comnih.gov

Modification on N-Benzyl GroupTargetEffect on ActivityReference
4'-alkenyl (e.g., vinyl)Dopamine Transporter (DAT)Increased binding potency nih.gov
4'-alkynylDopamine Transporter (DAT)Increased binding potency nih.gov
3' or 4' polar substitutionsDopamine Transporter (DAT)Modulated binding affinity nih.gov
Unsubstituted BenzylAcetylcholinesterase (AChE)Forms π-π interactions with active site residues (e.g., Tyr341) mdpi.com

Impact of Variations on the Dimethoxyphenyl Moiety (e.g., positional isomers, different alkoxy groups, halogenation)

The 2,5-dimethoxyphenyl group is a critical determinant of the activity of these piperidine analogs, particularly as selective serotonin (B10506) 5-HT2A receptor (5-HT2AR) agonists. acs.orgnih.gov SAR studies have demonstrated that even minor changes to this moiety can lead to significant shifts in potency and selectivity.

The two methoxy (B1213986) groups are paramount for activity. The deletion of the 5-methoxy group from an active compound resulted in a 20-fold decrease in agonist potency at the 5-HT2AR. acs.org The removal of the 2-methoxy group was even more detrimental, causing a more than 500-fold drop in potency. acs.org When both methoxy groups were removed, the resulting compound displayed negligible agonist activity, underscoring the essential contribution of these groups. acs.org

Modifying the alkoxy groups also influences activity. Extending either the 2- or 5-methoxy group to an ethoxy group was found to be somewhat tolerated, suggesting some flexibility in the size of the lipophilic pocket of the receptor. acs.org However, further modifications, such as N-methylation or N-ethylation of the piperidine nitrogen in related scaffolds, have been shown to be unfavorable for 5-HT2AR activity. acs.org The position of substituents is also crucial; the 4-substituent on the phenyl ring is a key determinant of the activity of 2,5-dimethoxyphenylpiperidines. acs.org

Modification on 2,5-Dimethoxyphenyl MoietyTargetEffect on Agonist PotencyReference
Deletion of 5-Methoxy group5-HT2A Receptor20-fold decrease acs.org
Deletion of 2-Methoxy group5-HT2A Receptor>500-fold decrease acs.org
Deletion of both Methoxy groups5-HT2A ReceptorNegligible activity acs.org
Extension of Methoxy to Ethoxy group5-HT2A ReceptorSomewhat tolerated acs.org

Stereochemical Influence on Ligand-Receptor Interactions

Stereochemistry, encompassing both the configuration (R/S) and the preferred conformation of the molecule, plays a pivotal role in determining how a ligand interacts with its biological target. nih.govarxiv.org For piperidine derivatives, the spatial arrangement of substituents dictates the molecule's ability to fit within a receptor's binding pocket and engage in specific, high-affinity interactions.

Studies on opioid ligands based on a 4-arylpiperidine core have shown that the stereochemistry is critical for distinguishing between agonist and antagonist activity. nih.gov Potent agonists were found to exhibit a preference for an axial orientation of the 4-aryl group when the piperidine ring adopts a chair conformation. nih.gov This specific spatial arrangement allows for favorable interactions within the opioid receptor. In contrast, compounds that prefer an equatorial orientation for the 4-aryl group tend to exhibit antagonist properties. nih.gov This demonstrates that subtle changes in the three-dimensional shape of the molecule can dramatically alter its pharmacological output.

In the case of 2,5-dimethoxyphenylpiperidines, the stereochemistry at the 2-position of the piperidine ring is also a critical factor. The functional selectivity for the 5-HT2A receptor over the 5-HT2C receptor was found to be retained in the eutomers (the more potent enantiomers) across an entire series of analogs, highlighting the importance of a specific stereoisomer for achieving the desired pharmacological profile. acs.org

Pharmacophore Elucidation of N-Benzylpiperidine Scaffolds

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For N-benzylpiperidine scaffolds, pharmacophore elucidation helps in understanding the key interaction points with their respective receptors and serves as a blueprint for designing new ligands. drugdesign.org

The N-benzylpiperidine motif is a versatile scaffold found in ligands for a wide range of targets, including cholinesterases, dopamine transporters, and sigma receptors. nih.govmdpi.comresearchgate.net A general pharmacophore model for this class often includes:

A basic nitrogen atom: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond or cation-π interaction with an acidic residue (e.g., Asp or Glu) in the receptor's binding site. mdpi.com

A hydrophobic/aromatic feature: The benzyl group provides a large hydrophobic surface that can engage in van der Waals, hydrophobic, or π-π stacking interactions with aromatic amino acid residues (e.g., Trp, Tyr, Phe) in the receptor. mdpi.comresearchgate.net

Defined spatial relationships: The distance and relative orientation between the basic nitrogen and the aromatic ring are critical for proper alignment within the binding pocket. The flexible linker between the piperidine ring and the benzyl group allows the molecule to adopt various conformations to optimize these interactions.

For specific targets, additional features are required. For instance, in AChE inhibitors like Donepezil, the pharmacophore includes an indanone moiety connected to the N-benzylpiperidine, which interacts with the peripheral anionic site of the enzyme. nih.gov

Rational Design Strategies for Targeted Ligands

Rational design strategies leverage structural information about the target receptor and known ligand-receptor interactions to design new molecules with improved affinity, selectivity, and efficacy. nih.govresearchgate.net For N-benzylpiperidine derivatives, these strategies are instrumental in optimizing their therapeutic potential.

One common approach is structure-based drug design , which relies on the known three-dimensional structure of the target protein, often obtained through X-ray crystallography. nih.gov By visualizing the binding pocket, medicinal chemists can rationally modify the ligand to enhance favorable interactions and eliminate steric clashes. For example, molecular docking simulations can predict how different substitutions on the benzyl or phenyl rings will affect binding affinity, guiding the synthesis of more potent inhibitors. nih.govnih.gov This approach has been successfully used to design new N-benzylpiperidine derivatives as inhibitors of the menin-MLL1 interaction and as multitarget-directed cholinesterase inhibitors. nih.govnih.gov

Another powerful strategy is the development of multitarget-directed ligands (MTDLs) . nih.gov This is particularly relevant for complex, multifactorial diseases like Alzheimer's, where simultaneously modulating multiple targets (e.g., AChE and serotonin transporters) may offer superior therapeutic benefits over single-target agents. mdpi.com The N-benzylpiperidine scaffold serves as a versatile starting point for MTDLs, where different parts of the molecule are optimized to interact with different targets. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This method is invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a drug's efficacy.

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical (e.g., logP, molar refractivity), electronic (e.g., partial charges), or topological (e.g., molecular connectivity indices). nih.gov A statistical method, such as multiple linear regression (MLR) or artificial neural networks (ANN), is then used to build a model that relates these descriptors to the observed biological activity (e.g., IC50 or Ki values). nih.govnih.gov

For a series of this compound derivatives, a QSAR model could be developed to predict their affinity for a specific target, such as the 5-HT2A receptor. The model might reveal, for example, that activity is positively correlated with the hydrophobicity of a substituent on the benzyl ring and negatively correlated with its steric bulk. Such insights provide a quantitative framework for the SAR, allowing for the in silico design of new analogs with potentially enhanced activity before committing to chemical synthesis. While specific QSAR models for this exact scaffold are not widely published, the methodology has been extensively applied to various piperidine derivatives to guide drug discovery efforts. researchgate.netresearchgate.net

Descriptor Selection and Calculation

A critical first step in developing a robust QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize the physicochemical and structural properties of the molecules. For analogs of this compound, a variety of descriptors can be calculated to capture the features responsible for their biological activity. These are broadly categorized into 1D, 2D, and 3D descriptors.

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and sums of atomic properties like polarizability and van der Waals volume.

2D Descriptors: These are calculated from the 2D representation of the molecule and describe aspects like molecular connectivity, topology, and electronic properties. Examples include:

Topological Descriptors: These indices, such as the Kier & Hall connectivity indices and Balaban J index, describe the branching and shape of the molecule. For instance, in a study on the toxicity of piperidine derivatives against Aedes aegypti, 2D topological descriptors were calculated using PaDEL software. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include partial charges on atoms, dipole moment, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. In a QSAR analysis of aryl alkanol piperazine (B1678402) derivatives, HOMO energy was a key descriptor influencing noradrenaline reuptake inhibition activity. nih.gov

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and provide information about its spatial arrangement. They include:

Steric Descriptors: Molar refractivity (MR) and Verloop steric parameters describe the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide a detailed description of the electronic structure.

The selection of relevant descriptors is a crucial step to avoid overfitting and to build a predictive model. Techniques like genetic algorithms, stepwise regression, and principal component analysis are often employed for this purpose. nih.gov

Descriptor ClassSpecific Descriptor ExamplesRelevance to this compound Analogs
TopologicalWiener Index, Balaban J Index, Kier & Hall Connectivity IndicesDescribes the overall shape, size, and degree of branching of the piperidine scaffold and its substituents.
ElectronicHOMO/LUMO energies, Dipole Moment, Partial ChargesRelates to the molecule's reactivity, polarity, and ability to engage in electrostatic interactions with a biological target.
StericMolar Refractivity (MR), Verloop Steric ParametersQuantifies the bulk and spatial arrangement of substituents on the benzyl and phenyl rings, influencing receptor fit.
HydrophobicLogP (octanol-water partition coefficient)Indicates the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantum ChemicalTotal Energy, Heat of Formation, Mulliken ChargesProvides detailed electronic information that can be critical for understanding reaction mechanisms and binding affinities.

Statistical Model Development and Validation

Once a set of relevant descriptors has been calculated and selected, the next step is to develop a statistical model that correlates these descriptors with the biological activity of the this compound analogs. Several statistical methods can be employed for this purpose.

Multiple Linear Regression (MLR): This is one of the simplest and most common methods for developing a QSAR model. It assumes a linear relationship between the descriptors and the biological activity. For example, in a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, a Hansch-type QSAR analysis, which is a form of MLR, was used to examine the influence of substitutions on receptor binding. nih.gov

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them. It reduces the dimensionality of the descriptor space to a few latent variables that are then used to predict the biological activity. In a predictive QSAR study of CCR5 antagonist piperidine derivatives, PLS was one of the statistical methods applied. tandfonline.com

Machine Learning Methods: More advanced, non-linear methods are also frequently used in QSAR modeling. These include:

Support Vector Machines (SVM): SVMs are powerful for both classification and regression tasks and can handle complex, non-linear relationships. In a study on piperidine derivatives' toxicity, both linear and radial SVM models were developed. nih.gov

Artificial Neural Networks (ANN): ANNs are computational models inspired by the structure of the human brain and are capable of modeling highly complex relationships.

k-Nearest Neighbors (k-NN): This is a non-parametric method that predicts the activity of a compound based on the activities of its nearest neighbors in the descriptor space.

After a QSAR model is developed, it must be rigorously validated to ensure its robustness and predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: This involves assessing the model's performance on the training set of data from which it was built. Common internal validation techniques include:

Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high q² value (typically > 0.5) indicates good internal consistency.

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.

External Validation: This is a more stringent test of a model's predictive ability. The model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive power is often assessed by the squared correlation coefficient between the predicted and observed activities for the test set (R²_pred).

Validation ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness of fit of the model to the training data.> 0.6
q² (Cross-validated R²)Assesses the internal predictive ability of the model.> 0.5
R²_pred (External Validation R²)Evaluates the model's ability to predict the activity of new compounds.> 0.6
RMSE (Root Mean Square Error)Measures the average error of the predictions.As low as possible

Predictive Capabilities of QSAR Models

The ultimate goal of developing a QSAR model for this compound analogs is to use it as a predictive tool in the design of new, more potent, or selective compounds. A well-validated QSAR model can provide valuable insights into the SAR of the series and guide the lead optimization process.

The predictive power of a QSAR model is demonstrated by its ability to accurately forecast the biological activity of compounds in an external test set. For instance, in a study on piperidine derivatives, the developed OLS-MLR and linear SVM models showed determination coefficients (r²) greater than 0.8 on the test sets, indicating strong predictive ability. nih.gov Similarly, QSAR models for the cardiotoxicity of piperidine derivatives achieved determination coefficients in the range of 0.90–0.94 for the external validation set. nih.gov

By analyzing the descriptors that are most influential in the QSAR model, researchers can identify the key molecular features that govern the biological activity. For example, a positive coefficient for a descriptor like logP would suggest that increasing the lipophilicity of the analogs could lead to higher activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

These insights allow for the in silico design of new analogs with potentially improved activity. The QSAR model can then be used to predict the activity of these virtual compounds, and only the most promising candidates would be selected for synthesis and biological testing. This iterative process of design, prediction, synthesis, and testing can significantly accelerate the drug discovery process.

Molecular Mechanisms and Receptor Interactions: Theoretical and in Vitro Investigations

Ligand-Receptor Binding Profiles of 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine Analogs

The affinity of this compound analogs for different receptors is a key determinant of their pharmacological effects. In vitro binding assays have been instrumental in characterizing these interactions.

Research into the structure-activity relationships of 2,5-dimethoxyphenylpiperidines has identified them as a novel class of selective serotonin (B10506) 5-HT2A receptor agonists. acs.orgnih.gov While specific binding data for this compound is not extensively detailed in publicly available literature, the affinity of the core 2,5-dimethoxyphenylpiperidine scaffold for serotonin receptors is well-documented. For instance, constraining the flexible phenethylamine (B48288) side chain of related compounds into a piperidine (B6355638) ring has been shown to significantly influence potency and selectivity at 5-HT2A and 5-HT2C receptors. acs.org

The N-benzyl moiety is a common feature in ligands targeting sigma receptors. Studies on aralkyl derivatives of 4-benzylpiperidine (B145979) have demonstrated that modifications to the aralkyl group can significantly alter affinity for σ1 and σ2 receptors. nih.gov Some of these derivatives have shown high affinity for sigma receptors, with Ki values in the nanomolar range. nih.govebi.ac.uk For example, a series of 1-aralkyl-4-benzylpiperidine derivatives displayed a wide range of affinities for sigma receptors, indicating the importance of the substitution pattern on the aralkyl moiety. nih.gov

Regarding the dopamine (B1211576) transporter (DAT), structure-activity relationship studies of 4-benzylpiperidine carboxamides have shown that the nature of the aromatic ring substituents and the linker length are critical for DAT inhibition. nih.gov Specifically, compounds with a diphenyl group tend to have higher selectivity for DAT. nih.gov

The interaction of piperidine-based compounds with the neurokinin-2 (NK2) receptor has been explored, although the structural motifs of potent NK2 antagonists are generally different from this compound.

The following table summarizes the binding affinities of representative analogs for various receptors.

AnalogReceptorBinding Affinity (Ki, nM)
(S)-3-(4-Bromo-2,5-dimethoxyphenyl)piperidine5-HT2A1.3
(S)-3-(4-Bromo-2,5-dimethoxyphenyl)piperidine5-HT2B13
(S)-3-(4-Bromo-2,5-dimethoxyphenyl)piperidine5-HT2C13
1-(3-iodobenzylsulfonyl)-4-benzylpiperidineσ10.96
1-(3-iodobenzylsulfonyl)-4-benzylpiperidineσ291.8
N-(1-benzylpiperidin-4-yl)arylacetamide analogσ1Varies (nM range)

The selectivity of 2,5-dimethoxyphenylpiperidine analogs for the 5-HT2A receptor over other serotonin receptor subtypes has been a key finding in their development. acs.orgnih.gov For example, the (S)-enantiomer of one such analog demonstrated a 10-fold selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptors. semanticscholar.org

The polypharmacology of benzylpiperidine derivatives has also been noted, with some compounds exhibiting significant affinity for both sigma and serotonin 5-HT1A receptors, while being selective against dopamine D2 receptors. nih.govebi.ac.uk This dual affinity suggests a potential for complex pharmacological profiles. The selectivity between σ1 and σ2 receptor subtypes is a critical aspect of ligand design, and for some 1-aralkyl-4-benzylpiperidine derivatives, the σ2/σ1 selectivity ratio can vary significantly. nih.gov

Functional assays are crucial for determining whether a ligand activates (agonism) or blocks (antagonism) a receptor. Studies on 2,5-dimethoxyphenylpiperidines have confirmed their functional activity as 5-HT2A receptor agonists. acs.orgnih.govsemanticscholar.org The potency and efficacy of these compounds can be influenced by their stereochemistry and the nature of substituents on the phenyl ring. For instance, the (S)-enantiomer of a 3-(4-bromo-2,5-dimethoxyphenyl)piperidine analog was identified as a potent and selective 5-HT2A receptor agonist, while showing no measurable agonist efficacy at the 5-HT2C receptor. acs.org

In the context of sigma receptors, certain 1-aralkyl-4-benzylpiperidine derivatives have been characterized as partial agonists at the human 5-HT1A receptor using a [35S]GTPγS binding assay. nih.gov This indicates that these compounds can elicit a submaximal response at this receptor.

The following table provides a summary of the functional activity of representative analogs.

AnalogReceptorFunctional ActivityPotency (EC50, nM)Efficacy (Rmax)
(S)-3-(4-Bromo-2,5-dimethoxyphenyl)piperidine5-HT2AAgonist~5High
(R)-3-(4-Bromo-2,5-dimethoxyphenyl)piperidine5-HT2AAgonist~100Partial
1-Aralkyl-4-benzylpiperidine derivative5-HT1APartial Agonist--

Computational Modeling of Ligand-Target Interactions

Computational methods provide valuable insights into the molecular interactions between ligands and their receptor targets, aiding in the prediction of binding modes and the rational design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For compounds related to this compound, docking studies have been employed to understand their interaction with receptors like the 5-HT2A receptor and sigma receptors.

For instance, computational analysis of 2,5-dimethoxyphenethylamines and their N-2-methoxybenzyl-substituted analogs has been used to develop a partial pharmacophore for their interaction with 5-HT2A serotonin receptors. researchgate.net Such studies help in identifying the key chemical features responsible for binding.

In the case of sigma receptors, docking studies of piperidine and piperazine-based compounds have revealed that the protonated amine of the piperidine ring often forms a crucial salt bridge interaction with a key aspartate or glutamate (B1630785) residue in the receptor's binding pocket. nih.gov The benzyl (B1604629) and phenyl groups typically occupy hydrophobic pockets within the receptor. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of conformational changes and the stability of binding over time. This technique has been applied to study the interaction of piperidine-based ligands with their receptors.

Binding Free Energy Calculations

Binding free energy calculations are computational methods used to predict the binding affinity between a ligand, such as this compound, and its biological target, typically a protein receptor or enzyme. These calculations are crucial in structure-based drug design for rationalizing compound potency and selectivity.

Commonly employed methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). The process typically begins with a molecular dynamics (MD) simulation of the protein-ligand complex in an explicit solvent environment to accurately sample conformational changes. Subsequently, the binding free energy is calculated by estimating the van der Waals and electrostatic interaction energies, the polar and non-polar solvation energies for the complex, the protein, and the ligand.

For this compound, a primary target for such investigations would likely be the serotonin 5-HT₂A receptor. This is inferred from studies on analogous compounds; 2,5-dimethoxyphenylpiperidines have been identified as a novel class of selective 5-HT₂A receptor agonists. Binding free energy calculations could elucidate the specific molecular interactions responsible for its affinity. For instance, the benzyl-piperidine group is known to facilitate strong binding to the catalytic site of enzymes like acetylcholinesterase through interactions with key amino acid residues such as Trp84 and Trp279. Similarly, the benzoylpiperidine fragment is considered crucial for the proper orientation and anchoring of ligands at the 5-HT₂A receptor.

While specific binding free energy values for this compound are not detailed in the available literature, these computational approaches are indispensable for predicting its binding mode and affinity, thereby guiding the optimization of its structure for improved therapeutic potential.

Investigation of Enzyme Inhibition Mechanisms (e.g., acetylcholinesterase, butyrylcholinesterase, monoacylglycerol lipase)

The piperidine scaffold is a key structural feature in numerous enzyme inhibitors. Theoretical and in vitro studies on compounds structurally related to this compound reveal significant inhibitory potential against several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Inhibition of AChE, the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), is a primary therapeutic strategy for Alzheimer's disease. Many piperidine derivatives have been developed as potent AChE inhibitors. A notable example is 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, E2020), which shares the benzylpiperidine core. This compound is a highly potent and selective AChE inhibitor, with an IC₅₀ value of 5.7 nM. It exhibits a selective affinity for AChE that is 1250 times greater than for BChE. Kinetic studies of E2020 show a mixed-type inhibition mechanism. The benzyl-piperidine moiety provides effective binding to the catalytic site of the enzyme.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (vs. BChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)AChE5.71250-fold

Monoacylglycerol Lipase (B570770) (MAGL)

Monoacylglycerol lipase (MAGL) is the primary enzyme that metabolizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The inhibition of MAGL is a promising therapeutic avenue for treating neurodegenerative diseases, inflammation, and cancer. Recent research has led to the discovery of new classes of benzylpiperidine-based compounds as potent, reversible, and selective MAGL inhibitors. Given that this compound is a benzylpiperidine derivative, it could plausibly function as a MAGL inhibitor. This activity would stem from its ability to interact with the enzyme's active site, preventing the breakdown of 2-AG.

Probing Specific Molecular Pathways Modulated by Piperidine Derivatives

Piperidine derivatives are known to modulate a wide array of molecular pathways, leading to diverse pharmacological effects. The specific pathways affected by this compound can be inferred from its structural components.

Serotonin Receptor Pathways

The 2,5-dimethoxyphenyl group is a key pharmacophore found in compounds that act on serotonin receptors. Specifically, this moiety is characteristic of the 2C family of phenethylamines, which are well-known agonists of the serotonin 5-HT₂ receptors. Recent studies have identified 2,5-dimethoxyphenylpiperidines as a novel class of selective serotonin 5-HT₂A receptor agonists. The psychedelic and therapeutic effects of these compounds are believed to be mediated through the activation of the 5-HT₂A receptor. Therefore, it is highly probable that this compound primarily modulates signaling pathways downstream of the 5-HT₂A receptor.

Cancer-Related Signaling Pathways

In the context of oncology, piperidine and its derivatives have been shown to influence several molecular pathways that regulate cancer cell growth and survival. Some piperidine compounds can activate signaling pathways such as NF-κB and PI3k/Akt, which can ultimately trigger apoptosis (programmed cell death) in cancer cells. Other derivatives have been found to modulate androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer. Furthermore, certain piperidine-containing molecules act as ligands for the M3 muscarinic acetylcholine receptor (M3R), which is implicated in stimulating cell proliferation and conferring resistance to apoptosis in some cancer types.

Advanced Computational and Theoretical Chemistry of 1 Benzyl 2 2,5 Dimethoxyphenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the properties of molecules at the electronic level. For a molecule like 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine, these calculations would provide invaluable insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. Had such studies been performed on this compound, researchers would have likely employed a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties. This analysis would reveal details about bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of the molecule's lowest energy conformation.

HOMO-LUMO Energy Analysis and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors could be calculated, including electronegativity, chemical hardness, and global electrophilicity index. These parameters would help in predicting how this compound might interact with other molecules.

Table 1: Theoretical Chemical Reactivity Indices (Hypothetical)

Parameter Formula Significance
HOMO Energy EHOMO Electron-donating ability
LUMO Energy ELUMO Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Chemical stability and reactivity
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting tendency
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution

Note: This table represents theoretical parameters that would be calculated from a HOMO-LUMO analysis; no specific values for this compound are available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of this compound. This color-coded map would identify electrophilic and nucleophilic sites, with red regions indicating negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicating positive potential (electron-poor areas, prone to nucleophilic attack). Such a map would be invaluable for predicting the molecule's interaction with biological receptors or other reactants.

Atomic Charge Distribution Analysis (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis for this compound would provide a quantitative measure of the electron distribution across the molecular framework. Understanding the charge on each atom would help in explaining the molecule's polarity, reactivity, and intermolecular interactions.

Conformational Analysis and Stereoisomer Characterization

This compound has a chiral center at the C2 position of the piperidine (B6355638) ring, meaning it can exist as different stereoisomers (enantiomers and diastereomers). A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding how the flexible piperidine ring and the bulky benzyl (B1604629) and dimethoxyphenyl substituents orient themselves in space, which can significantly influence the molecule's biological activity.

Theoretical Spectroscopic Characterization (e.g., NMR, IR, UV-Vis Prediction)

Computational methods can be used to predict the spectroscopic signatures of a molecule. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be a valuable tool for its characterization and identification. The predicted spectra could be compared with experimental data to confirm the structure of synthesized samples.

Table 2: Predicted Spectroscopic Data (Hypothetical)

Spectroscopy Predicted Data Information Gained
1H & 13C NMR Chemical shifts (ppm) Electronic environment of hydrogen and carbon atoms, connectivity
IR Vibrational frequencies (cm-1) Presence of functional groups (e.g., C-O, C-N, aromatic C-H)

Note: This table illustrates the type of data that would be generated from theoretical spectroscopic studies; no specific predicted data for this compound has been published.

In Silico ADME/Tox Predictions (Theoretical Prediction Aspects)

In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) are crucial in the early stages of drug discovery. These computational tools allow for the rapid assessment of a compound's pharmacokinetic and safety profiles, helping to identify and deprioritize candidates with unfavorable properties before significant resources are invested. researchgate.netnih.gov For novel compounds like this compound, where experimental data is scarce, these predictive models offer valuable insights into its potential as a therapeutic agent.

The predictions are typically generated using quantitative structure-activity relationship (QSAR) models and by comparing the molecule's physicochemical properties to those of known drugs. nih.govrsc.org Key parameters evaluated include lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) permeability, plasma protein binding, interaction with cytochrome P450 (CYP450) enzymes, and potential toxicities such as cardiotoxicity (hERG inhibition) and mutagenicity (AMES test). mdpi.commdpi.com

Given the absence of specific published experimental data for this compound, the following table presents a hypothetical but representative ADME/Tox profile. This profile is based on computational models and the known properties of structurally related N-benzylpiperidine and dimethoxyphenyl compounds. sphinxsai.comnih.gov

Table 1: Hypothetical In Silico ADME/Tox Profile for this compound

ADME/Tox ParameterPredicted Value/ClassificationSignificance in Drug Development
Molecular Weight325.45 g/molCompliant with Lipinski's Rule of Five (<500), favoring good absorption.
logP (Lipophilicity)4.2 - 4.8Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Aqueous SolubilityLow to ModerateLow solubility can impact absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityHighCompound is likely to cross the BBB and act on the central nervous system (CNS).
Human Intestinal AbsorptionHigh (>90%)Predicts good absorption from the gastrointestinal tract.
P-glycoprotein SubstratePredicted NoNot likely to be actively effluxed from the CNS, potentially increasing its brain concentration.
CYP450 2D6 InhibitionPredicted InhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
CYP450 3A4 InhibitionPredicted InhibitorHigh potential for drug-drug interactions, as CYP3A4 metabolizes a large percentage of clinical drugs.
hERG InhibitionModerate to High RiskIndicates a potential risk for cardiotoxicity, a common issue for CNS-active compounds.
AMES MutagenicityPredicted Non-mutagenicLow likelihood of being carcinogenic based on this predictive test.
HepatotoxicityPredicted Low RiskLow probability of causing drug-induced liver injury.

This table is illustrative and generated based on computational predictions for structurally similar molecules. Actual experimental values may differ.

Virtual Screening and Ligand-Based Drug Discovery Approaches

Virtual screening and ligand-based drug discovery are powerful computational strategies to identify and design new molecules with desired biological activity. diva-portal.orgproquest.com These methods are particularly relevant for a compound like this compound, which belongs to a chemical class known to interact with various G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. cell.commdpi.com

Virtual Screening:

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov If the three-dimensional structure of the target receptor is known, a structure-based approach like molecular docking can be employed. In this process, candidate molecules are computationally "docked" into the receptor's binding site to predict their binding orientation and affinity. diva-portal.orgresearchgate.net For targets where this compound might be active, such as serotonin receptors, available crystal structures can be used to screen for other compounds with similar or improved binding characteristics. cell.com

Ligand-Based Drug Discovery:

When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.netdergipark.org.tr A pharmacophore model could be developed based on the structure of this compound and other known active ligands. This model can then be used as a 3D query to search compound databases for new molecules that fit the pharmacophoric requirements, thus having a high probability of being active at the same target. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. benthamscience.com By analyzing a set of analogues of this compound, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. This allows for the rational design of more potent and selective compounds by modifying the core scaffold.

Similarity Searching: This approach involves searching for molecules that are structurally similar to a known active compound (a query molecule). Using this compound as a query, chemical databases can be searched to identify compounds with similar 2D fingerprints or 3D shapes. These identified "hits" can then be acquired or synthesized for biological testing.

These computational techniques accelerate the drug discovery process by prioritizing compounds for synthesis and testing, ultimately saving time and resources in the search for new therapeutic agents. youtube.com

Future Directions and Emerging Research Avenues for 1 Benzyl 2 2,5 Dimethoxyphenyl Piperidine Research

Development of Next-Generation Synthetic Methodologies

While classical approaches to piperidine (B6355638) synthesis are well-established, the future of synthesizing 1-benzyl-2-(2,5-dimethoxyphenyl)piperidine and its analogs lies in the adoption of more efficient, stereoselective, and environmentally benign methodologies.

Catalytic Asymmetric Synthesis: A significant leap forward will involve the development of catalytic enantioselective methods to access specific stereoisomers of this compound. Techniques such as catalytic dynamic resolution of N-Boc-2-lithiopiperidine could be adapted for the asymmetric synthesis of 2-arylpiperidines, offering high enantioselectivity. nih.govresearchgate.net Palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with relevant arylboronic acids presents another promising strategy for constructing the 2-arylpiperidine core. nih.govthieme-connect.com

Flow Chemistry and Electrochemistry: Continuous flow protocols offer advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this class of compounds could streamline production and facilitate library generation. acs.orgorganic-chemistry.org Electroreductive cyclization of imines with dihaloalkanes in a flow microreactor is an innovative approach that could be explored for the construction of the piperidine ring. beilstein-journals.orgresearchgate.net

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Biocatalytic approaches could offer unparalleled stereoselectivity in the synthesis of chiral piperidine derivatives, potentially reducing the need for chiral auxiliaries or resolution steps.

MethodologyPotential AdvantagesKey Considerations
Catalytic Asymmetric SynthesisHigh enantioselectivity, access to specific stereoisomersCatalyst design and optimization
Flow ChemistryImproved safety, scalability, and reaction controlInitial setup costs and process optimization
ElectrochemistryMild reaction conditions, reduced use of chemical reagentsElectrode material and reaction medium selection
BiocatalysisHigh stereoselectivity, environmentally friendlyEnzyme stability and substrate scope

Advanced Structural Characterization Techniques

A thorough understanding of the three-dimensional structure of this compound and its analogs is crucial for elucidating structure-activity relationships (SAR). Future research will rely on a combination of sophisticated analytical techniques.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), will be instrumental in unambiguously assigning the constitution and relative stereochemistry of newly synthesized derivatives.

X-Ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. Obtaining crystal structures of this compound or its complexes with biological targets will offer invaluable insights into its conformational preferences and intermolecular interactions.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be essential for confirming molecular formulas. Tandem mass spectrometry (MS/MS) can provide valuable information about fragmentation patterns, aiding in the structural characterization of metabolites and derivatives. nih.govscielo.brresearchgate.net

Integration of Artificial Intelligence and Machine Learning in SAR and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can accelerate the design and optimization of new analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building predictive QSAR models based on existing experimental data, researchers can estimate the biological activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govtandfonline.com

Pharmacophore Modeling and Virtual Screening: Computational models of the biological target can be used to perform virtual screening of large compound libraries to identify new piperidine-based scaffolds with the potential for desired activity.

Exploration of Novel Biological Targets for Piperidine Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities. researchgate.netnih.govthieme-connect.com A key future direction will be to explore the potential of this compound and its derivatives to interact with novel biological targets.

Serotonin (B10506) Receptors: Recent studies have identified 2,5-dimethoxyphenylpiperidines as a new class of selective serotonin 5-HT2A receptor agonists. acs.orgnih.gov Further exploration of the SAR of this scaffold could lead to the development of highly selective agonists or antagonists for other serotonin receptor subtypes, with potential applications in treating psychiatric and neurological disorders.

Sigma Receptors: Piperidine and piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in a variety of neurological and psychiatric conditions. rsc.orgrsc.orgnih.govnih.gov Screening this compound derivatives against sigma receptors could uncover novel ligands with therapeutic potential.

Enzyme Inhibition: The piperidine moiety is present in inhibitors of various enzymes. For instance, benzylpiperidine derivatives have been investigated as inhibitors of monoacylglycerol lipase (B570770) (MAGL), and other piperidine-based compounds have been designed as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). patsnap.comnih.gov Screening against a panel of relevant enzymes could reveal unexpected inhibitory activities.

Target ClassPotential Therapeutic Areas
Serotonin ReceptorsDepression, anxiety, psychosis
Sigma ReceptorsNeuropathic pain, neurodegenerative diseases
Enzymes (e.g., MAGL, PARP-1)Cancer, inflammation, neurodegenerative diseases
Ion ChannelsPain, epilepsy, cardiovascular diseases

Design of Biochemical Probes for Molecular Mechanism Elucidation

To fully understand the biological effects of this compound, it is essential to develop chemical tools to probe its interactions with biological systems.

Fluorescent Probes: The synthesis of fluorescently labeled analogs of this compound will enable researchers to visualize its subcellular localization and track its binding to target proteins using techniques like fluorescence microscopy and flow cytometry.

Affinity-Based Probes: The development of probes for affinity chromatography or chemical proteomics can be used to identify the direct binding partners of this compound within a complex biological sample, helping to uncover novel targets and off-targets.

Photoaffinity Probes: Incorporating a photoreactive group into the structure of this compound would allow for covalent cross-linking to its biological target upon photoirradiation. This powerful technique can be used to definitively identify the binding site and interacting amino acid residues.

By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of novel therapeutics and a deeper understanding of fundamental biological processes.

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-2-(2,5-dimethoxyphenyl)piperidine, and how can intermediates be characterized?

The synthesis of piperidine derivatives typically involves multi-step reactions, such as nucleophilic substitution, amidation, or coupling reactions. For example, benzyl-protected intermediates can be synthesized via alkylation of piperidine precursors followed by functionalization with aryl groups (e.g., 2,5-dimethoxyphenyl) using Buchwald-Hartwig or Ullmann coupling . Characterization relies on 1H/13C-NMR to confirm substituent positions and electronic environments, HPLC for purity (>95% at 254 nm), and elemental analysis to validate stoichiometry. Discrepancies in elemental analysis (e.g., C/H/N deviations) may indicate incomplete purification or side products, necessitating column chromatography (e.g., n-hexane/EtOAc gradients) .

Q. What analytical methods are recommended for assessing the purity and stability of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) using C18 columns and mobile phases like methanol/buffer mixtures (65:35) at pH 4.6–6.5 .
  • Spectroscopy : NMR (1H/13C) to detect degradation byproducts or stereochemical changes.
  • Stability Testing : Accelerated studies under varying pH, temperature, and light exposure, with LC-MS to identify decomposition pathways (e.g., demethylation of methoxy groups) .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, eye protection, and lab coats to prevent skin/eye contact (TCI America guidelines) .
  • First Aid : Immediate washing with soap/water for skin exposure; eye rinsing with water for 15 minutes .
  • Ventilation : Use fume hoods due to potential respiratory irritancy (common in piperidine derivatives) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up while minimizing side reactions?

Employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a factorial design could optimize coupling reactions by testing Pd catalyst types (e.g., Pd(OAc)₂ vs. PdCl₂) and base concentrations (K₂CO₃ vs. Cs₂CO₃). Response surfaces can model yield vs. reaction time, reducing trial runs by 30–50% . Statistical tools (e.g., ANOVA) validate significance, while in-line FTIR monitors reaction progress in real time .

Q. How can structural ambiguities (e.g., regioisomerism) be resolved using advanced techniques?

  • X-ray Crystallography : Determines absolute configuration and packing interactions.
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOE correlations confirm spatial proximity of benzyl and methoxy groups .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate structures .

Q. What strategies address contradictory biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables. For example, differences in IC₅₀ values may arise from variable membrane permeability in neuronal vs. hepatic cells.
  • Dose-Response Refinement : Use Hill slope analysis to distinguish allosteric vs. competitive binding modes.
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Q. How can computational tools enhance SAR (Structure-Activity Relationship) studies?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in targets (e.g., sigma-1 receptors). Focus on piperidine’s basic nitrogen and methoxy group H-bonding .
  • MD Simulations : GROMACS trajectories (100 ns) assess complex stability and ligand residence times.
  • QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets linking substituent electronic parameters (Hammett σ) to activity .

Q. What methodologies ensure reproducibility in multi-lab studies?

  • Standardized Protocols : Detailed SOPs for synthesis (e.g., inert atmosphere conditions) and analytics (e.g., NMR referencing with TMS).
  • Data Management : Use ELNs (Electronic Lab Notebooks) with version control and metadata tagging (e.g., reaction pH, solvent lot numbers) .
  • Inter-Lab Calibration : Share reference samples for cross-validation of HPLC retention times and NMR spectra .

Methodological Resources

  • Synthetic Optimization : TCI America safety guidelines , DoE frameworks .
  • Structural Analysis : PubChem/ECHA data , NIST standards .
  • Computational Tools : Molecular dynamics software , DFT packages .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.